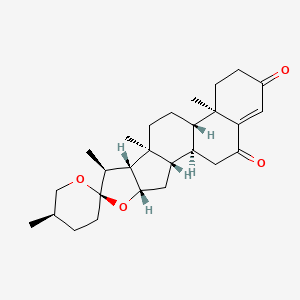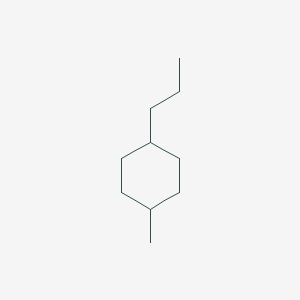
1-Methyl-4-propylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-propylcyclohexane is an organic compound with the molecular formula C₁₀H₂₀. It is a derivative of cyclohexane, where a methyl group and a propyl group are substituted at the 1 and 4 positions, respectively. This compound is known for its structural simplicity and is often used in various chemical studies and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-4-propylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, the Friedel-Crafts alkylation of cyclohexane with propyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of corresponding aromatic compounds. This method ensures high yield and purity, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-4-propylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a metal catalyst, can convert this compound into simpler alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light or with radical initiators
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Simpler alkanes
Substitution: Halogenated cyclohexane derivatives
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-propylcyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of cyclohexane derivatives and their conformational analysis.
Biology: Its derivatives are studied for potential biological activity and interactions with biological molecules.
Medicine: Research into its derivatives explores potential pharmaceutical applications.
Industry: It is used as a solvent and intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 1-methyl-4-propylcyclohexane depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s methyl and propyl groups are susceptible to attack by oxidizing agents, leading to the formation of ketones or carboxylic acids. The molecular targets and pathways involved vary based on the specific chemical context .
Vergleich Mit ähnlichen Verbindungen
Cyclohexane: The parent compound, lacking the methyl and propyl substitutions.
1-Methylcyclohexane: A simpler derivative with only a methyl group substitution.
4-Propylcyclohexane: Another derivative with only a propyl group substitution.
Uniqueness: 1-Methyl-4-propylcyclohexane is unique due to the presence of both methyl and propyl groups, which influence its chemical reactivity and physical properties. This dual substitution allows for a broader range of chemical reactions and applications compared to its simpler counterparts .
Eigenschaften
CAS-Nummer |
4291-81-0 |
|---|---|
Molekularformel |
C10H20 |
Molekulargewicht |
140.27 g/mol |
IUPAC-Name |
1-methyl-4-propylcyclohexane |
InChI |
InChI=1S/C10H20/c1-3-4-10-7-5-9(2)6-8-10/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
QAXQTVWXIPRDOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


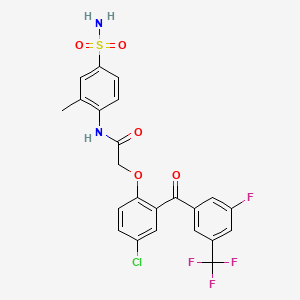

![4,4'-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol)](/img/structure/B14165489.png)
![methyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B14165495.png)

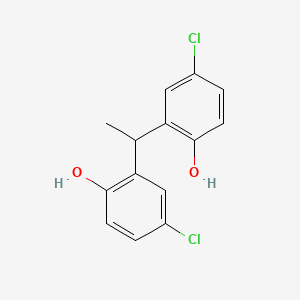
![3-Acetamidofuro[2,3-b]pyridine-2-carboxamide](/img/structure/B14165513.png)

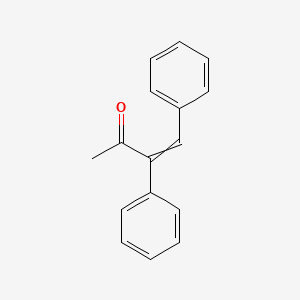
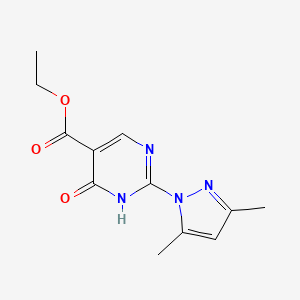
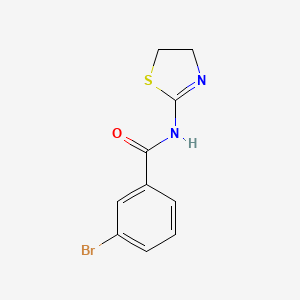
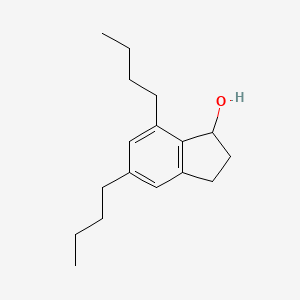
![1-Methylbicyclo[3.1.0]hexane](/img/structure/B14165546.png)
